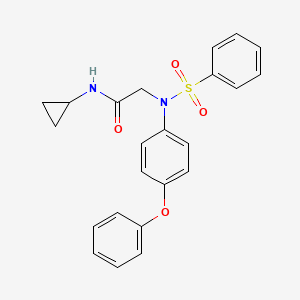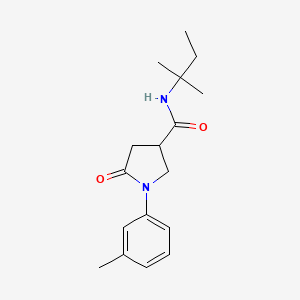
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPPG belongs to the class of glycine site antagonists and is known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine site antagonist and modulates the activity of NMDA receptors by binding to the glycine site. NMDA receptors are involved in synaptic plasticity, learning, and memory. By modulating the activity of NMDA receptors, N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can regulate synaptic plasticity and improve learning and memory.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory and neuroprotective effects. N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are involved in neuroinflammation. N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can also protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic compound that can be easily synthesized in the lab. N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is also stable and can be stored for long periods of time. However, N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has low solubility in water, which can make it difficult to administer in vivo. N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can also have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to investigate the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in more detail. Further research is needed to understand how N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide modulates the activity of NMDA receptors and how it affects synaptic plasticity, learning, and memory. Finally, future research can focus on developing more potent and selective glycine site antagonists that can be used as therapeutic agents.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity, learning, and memory. N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(24-18-11-12-18)17-25(30(27,28)22-9-5-2-6-10-22)19-13-15-21(16-14-19)29-20-7-3-1-4-8-20/h1-10,13-16,18H,11-12,17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKAZSDQNLNERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide](/img/structure/B4748057.png)
![3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4748063.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4748071.png)
![1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4748080.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B4748096.png)
![7-chloro-8-methyl-2-(4-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4748103.png)
![1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4748106.png)
![ethyl [2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4748125.png)
![5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4748131.png)

![propyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4748148.png)

![4-({2-[(4-bromophenyl)ethynyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4748153.png)
![ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748155.png)